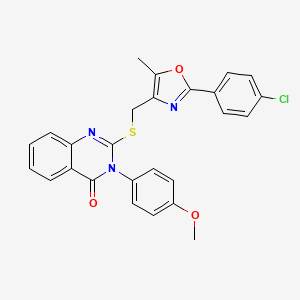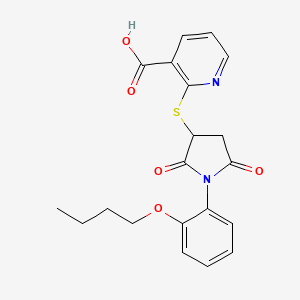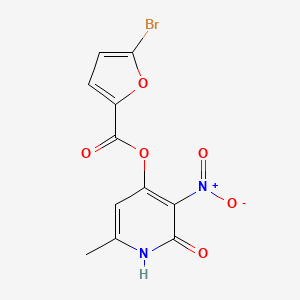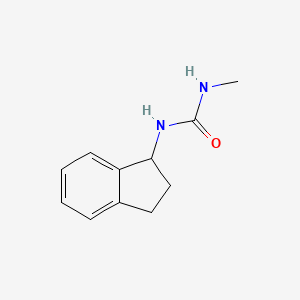![molecular formula C10H15NO2S B2958719 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2176126-05-7](/img/structure/B2958719.png)
4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Thiazole derivatives have been studied extensively for their antimicrobial and antifungal properties. For instance, Schiff base ligands derived from thiazole compounds have shown moderate activity against bacteria such as E. coli and R. solanacearum, as well as fungi like F. oxysporum and A. niger. The microbial growth inhibition by these compounds highlights their potential as antimicrobial agents (Vinusha et al., 2015).
Antiproliferative Properties
A series of Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their antiproliferative properties against cancer cell lines. Some compounds exhibited cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, indicating their potential use in cancer therapy (Gür et al., 2020).
Photosensitizers in Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with thiazole groups have shown high singlet oxygen quantum yield, making them promising candidates as photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Corrosion Inhibition
Thiazole derivatives have also found applications in materials science, particularly in the field of corrosion inhibition. For example, 1,3,4-oxadiazole derivatives have demonstrated effective corrosion inhibition properties towards mild steel in sulphuric acid, suggesting their potential industrial applications (Ammal et al., 2018).
Nematocidal Activity
Furthermore, novel thiazole derivatives have been synthesized and evaluated for their nematocidal activities, showing promise as lead compounds for developing new nematicides (Liu et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-(oxan-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-2-4-12-5-3-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSIRBIYSARTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)



![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)






